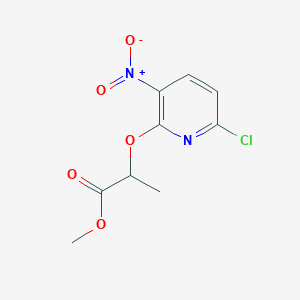
Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and nitro group on the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction where a suitable pyridine derivative is reacted with a chloro and nitro-substituted reagent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Reduction: Formation of 2-(6-Amino-3-nitropyridin-2-yloxy)-propionic acid methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent binding with nucleophilic sites in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Chloro-3-nitropyridin-2-yloxy)-acetic acid methyl ester
- 2-(6-Chloro-3-nitropyridin-2-yloxy)-butyric acid methyl ester
Uniqueness
Methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C9H9ClN2O5 |
|---|---|
Peso molecular |
260.63 g/mol |
Nombre IUPAC |
methyl 2-(6-chloro-3-nitropyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C9H9ClN2O5/c1-5(9(13)16-2)17-8-6(12(14)15)3-4-7(10)11-8/h3-5H,1-2H3 |
Clave InChI |
DAWIOFBORWXNQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)OC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















